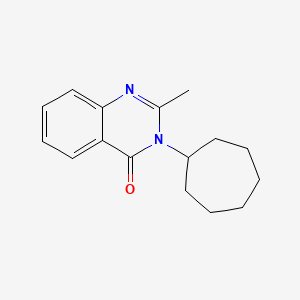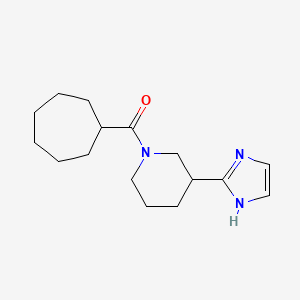![molecular formula C19H21ClN4O2 B5506842 (1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)
(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis The molecular structure of diazabicyclo[3.3.1]nonane derivatives has been characterized through various techniques. For example, X-ray diffraction and NMR spectroscopy have been employed to determine the chair-chair conformation and the stereoelectronic effects of esters derived from diazabicyclo[3.3.1]nonane, providing a foundation for understanding the molecular structure of the target compound (Fernández et al., 1995).
Chemical Reactions and Properties Diazabicyclo[3.3.1]nonane derivatives exhibit a range of chemical reactivities and properties. The influence of hydrogen bond acceptor systems on the interaction with nicotinic acetylcholine receptors highlights the chemical functionality and potential reactivity of such structures (Eibl et al., 2013). This aspect is crucial for understanding the chemical behavior of the specific compound .
Physical Properties Analysis The physical properties of diazabicyclo[3.3.1]nonane derivatives, such as their conformational stability and solubility, can be inferred from structural and conformational studies. These studies reveal that such compounds adopt a stable chair-chair conformation in solution, which may influence the physical properties of the target compound (Izquierdo et al., 1989).
Chemical Properties Analysis The chemical properties, including reactivity and stability of diazabicyclo[3.3.1]nonane derivatives, are significant for understanding the overall behavior of the compound. The ability to undergo conformational reorganization under various conditions, such as changes in solvent polarity or pH, highlights the dynamic chemical nature of these molecules (Veremeeva et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The aminomethylation of certain thiolates leads to the production of diazabicyclo[3.3.1]nonane derivatives, indicating a route for synthesizing functionally substituted nonane derivatives for further research applications (Dotsenko et al., 2007).
- Research on the 3,7-diazabicyclo[3.3.1]nonane scaffold has shown its interaction with nicotinic acetylcholine receptors, with specific hydrogen bond acceptor systems affecting subtype selectivity and interaction, providing insights into designing ligands with higher affinities (Eibl et al., 2013).
- Novel diazabicyclo compounds have been synthesized and evaluated for their biological activities, such as protection against specific plant injuries, suggesting potential applications in agricultural research (Li Li, 2012).
Catalytic and Synthetic Applications
- Silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) has been utilized as a highly efficient and reusable heterogeneous catalyst for synthesizing 4H-benzo[b]pyran derivatives, showcasing an application in facilitating complex organic reactions (Hasaninejad et al., 2011).
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-15-3-1-4-17(9-15)26-13-18(25)24-11-14-5-6-16(24)12-23(10-14)19-21-7-2-8-22-19/h1-4,7-9,14,16H,5-6,10-13H2/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRVZLKDHKYDJT-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)COC3=CC(=CC=C3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)COC3=CC(=CC=C3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)
![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)


![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)
